molecular formula C17H18N2O4S B1198590 5-[Anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester

5-[Anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester

Cat. No. B1198590
M. Wt: 346.4 g/mol
InChI Key: XHNALLLBFKRRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester is an aromatic amide.

Scientific Research Applications

Synthesis and Intermediate Uses

5-[Anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester has applications in the synthesis of pharmaceutical intermediates. It has been utilized in the optimized synthesis of key intermediates for new generation narcotic analgesics, such as remifintanil, and novel fentanyl analogues (Kiricojevic et al., 2002).

Antimicrobial Activities

Some derivatives of this compound have been evaluated for antimicrobial activities. For example, novel quinoline derivatives synthesized from similar anilinomethylenemalonates showed no significant antimicrobial activity, indicating the potential specificity of the compound's derivatives in biological applications (Agui et al., 1975).

Use in Preparing Substituted Anilines

The compound is instrumental in preparing polysubstituted anilines through Diels−Alder cycloaddition. This process yields ring-opened cycloadducts that can be dehydrated to give polysubstituted anilines, useful in various synthetic applications (Padwa et al., 1997).

Role in Synthesizing Fused Thia-heterocycles

This chemical is also significant in the synthesis of fused thia-heterocycles. For instance, methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylates were synthesized through a reaction involving similar ester compounds (El-Agha et al., 2018).

Potential in Anti-Inflammatory and Anticancer Research

Thiophene analogs, with structural similarities to this compound, have demonstrated anti-inflammatory and anticancer properties in QSAR studies. These studies highlight the importance of electronic properties in modulating anti-inflammatory activity and potential for chemical lead optimization (Pillai et al., 2005), (Sharma et al., 2012).

properties

Product Name

5-[Anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 4-methyl-5-(phenylcarbamoyl)-2-(propanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C17H18N2O4S/c1-4-12(20)19-16-13(17(22)23-3)10(2)14(24-16)15(21)18-11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

XHNALLLBFKRRJO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2)C)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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